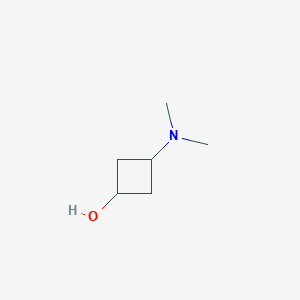
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a complex chemical compound with various applications in scientific research, industry, and potentially medicine. The compound consists of an ethylsulfonyl group, a tetrahydroquinoline ring system, and a sulfonamide moiety, which collectively endow it with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide generally involves multi-step organic reactions. A common route includes:
Formation of the tetrahydroquinoline core via Povarov reaction.
Introduction of the ethylsulfonyl group through sulfonylation.
Coupling with 2-methylpropane-1-sulfonyl chloride to form the final product.
Specific reaction conditions, such as solvents, temperature, and catalysts, are critical in achieving high yields and purity. For instance, the sulfonylation step might require a non-polar solvent and a base like pyridine to proceed efficiently.
Industrial Production Methods
Industrial synthesis typically scales up the laboratory procedures with modifications to optimize cost, yield, and environmental impact. Batch or continuous flow reactors are employed depending on the feasibility and the desired throughput. Efforts are made to minimize hazardous waste and improve the overall atom economy of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl and sulfonamide groups can be potential sites for oxidative modifications.
Reduction: The tetrahydroquinoline ring system is susceptible to reduction reactions, potentially forming dihydro or fully reduced quinoline derivatives.
Substitution: Both aromatic and aliphatic substitution reactions can occur, particularly on the quinoline ring and the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in an acidic or basic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminium hydride (LiAlH₄).
Substitution: Electrophilic reagents for the quinoline ring, such as nitronium ions or halogens in polar solvents, and nucleophilic reagents like amines for the sulfonamide group.
Major Products
Oxidation: Sulfones or sulfonic acids.
Reduction: Corresponding dihydro or fully reduced quinoline derivatives.
Substitution: New derivatives with substituted functional groups on the quinoline or sulfonamide structures.
Aplicaciones Científicas De Investigación
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide has been explored for a variety of scientific research applications:
Chemistry: As a precursor for synthesizing other complex organic compounds and as a reagent in selective organic transformations.
Biology: Investigated for its potential to interact with specific biological targets, such as enzymes and receptors, given its sulfonamide group that can mimic natural substrates or inhibitors.
Medicine: Potential therapeutic applications due to its bioactive sulfonamide group, which has been a staple in drug development for antibacterial and anti-inflammatory agents.
Industry: Utilized in material science for the development of specialized polymers and as an intermediate in fine chemical synthesis.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide exerts its effects typically involves:
Enzyme Inhibition: The sulfonamide group can bind to the active sites of enzymes, mimicking the transition state of substrate molecules and thus inhibiting enzyme activity.
Receptor Interaction: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide shares similarities with other sulfonamide-based compounds, but its unique structure provides distinct advantages:
Unique Tetrahydroquinoline Core: Compared to simpler sulfonamides, the tetrahydroquinoline core offers additional sites for chemical modification and potential interactions with biological targets.
Similar Compounds: Examples include sulfamethoxazole, sulfasalazine, and N-(4-aminophenyl)sulfonamides, which have various applications ranging from antibacterial agents to anti-inflammatory drugs.
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-4-23(20,21)17-9-5-6-13-10-14(7-8-15(13)17)16-22(18,19)11-12(2)3/h7-8,10,12,16H,4-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSPWJIQPZLRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2739710.png)



![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)



![1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2739721.png)


![(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B2739725.png)
